molecular formula C12H15ClO B12122718 Cyclohexyl 4-chlorophenyl ether

Cyclohexyl 4-chlorophenyl ether

Cat. No.: B12122718
M. Wt: 210.70 g/mol
InChI Key: OWWZCOCQGNCQOM-UHFFFAOYSA-N
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Description

Cyclohexyl 4-chlorophenyl ether is an organic compound characterized by the presence of a cyclohexyl group attached to a 4-chlorophenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-chlorophenyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where a cyclohexanol reacts with 4-chlorophenol in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-chlorophenyl ether undergoes various chemical reactions, including:

    Oxidation: The ether can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl 4-chlorophenyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide or thiourea in polar solvents like ethanol or water.

Major Products:

    Oxidation: Cyclohexyl 4-chlorophenyl ketone or carboxylic acid.

    Reduction: Cyclohexyl 4-chlorophenyl alcohol.

    Substitution: Cyclohexyl 4-aminophenyl ether or cyclohexyl 4-thiophenyl ether.

Scientific Research Applications

Cyclohexyl 4-chlorophenyl ether has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.

Mechanism of Action

The mechanism by which cyclohexyl 4-chlorophenyl ether exerts its effects depends on its interaction with molecular targets. In biological systems, it may bind to specific enzymes or receptors, altering their activity. The ether linkage and the presence of the chlorine atom can influence its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Cyclohexyl 4-chlorophenyl ether can be compared with other similar compounds such as:

    Cyclohexyl phenyl ether: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    4-Chlorophenyl methyl ether: Contains a methyl group instead of a cyclohexyl group, affecting its physical and chemical properties.

    Cyclohexyl 4-bromophenyl ether: The bromine atom provides different reactivity compared to chlorine, influencing its use in various applications.

Properties

IUPAC Name

1-chloro-4-cyclohexyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWZCOCQGNCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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